molecular formula C6H7N3O B13546237 1,5,6,7-Tetrahydropyrrolo[3,4-d]pyrimidin-4-one

1,5,6,7-Tetrahydropyrrolo[3,4-d]pyrimidin-4-one

Cat. No.: B13546237
M. Wt: 137.14 g/mol
InChI Key: LGCQRMCNOJGREM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-one is a nitrogen-containing heterocyclic compound. This compound is part of a broader class of pyrrolopyrimidines, which are known for their diverse biological activities and potential therapeutic applications. The structure of 3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-one includes a fused pyrrole and pyrimidine ring system, making it a valuable scaffold in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-one typically involves multi-step processes. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the preparation may start with the formation of pyrrole-derived α,β-alkynyl ketones, followed by cyclization reactions catalyzed by gold or other metals .

Industrial Production Methods: Industrial production methods for this compound often involve optimizing the synthetic routes for higher yields and purity. Techniques such as microwave-assisted synthesis and ultrasonic-assisted synthesis have been explored to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups like halogens or alkyl groups .

Scientific Research Applications

3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-one involves its interaction with molecular targets such as kinases. The compound acts as a bioisostere of adenine, allowing it to bind to the ATP-binding site of kinases and inhibit their activity. This inhibition disrupts the signaling pathways that promote cancer cell growth and survival .

Comparison with Similar Compounds

Uniqueness: 3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-one is unique due to its specific ring fusion and the resulting electronic properties. These characteristics make it a valuable scaffold for designing kinase inhibitors and other therapeutic agents .

Properties

IUPAC Name

3,5,6,7-tetrahydropyrrolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O/c10-6-4-1-7-2-5(4)8-3-9-6/h3,7H,1-2H2,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGCQRMCNOJGREM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)N=CNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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